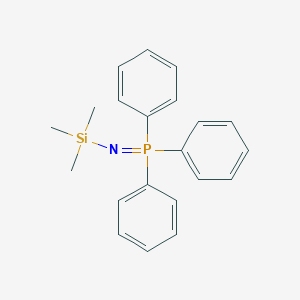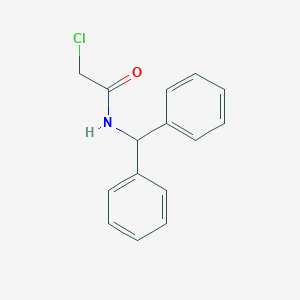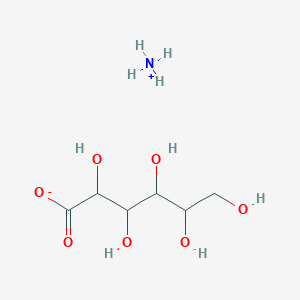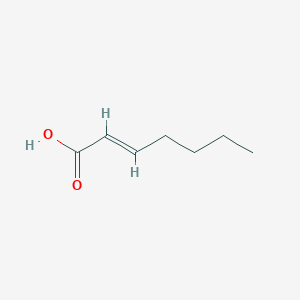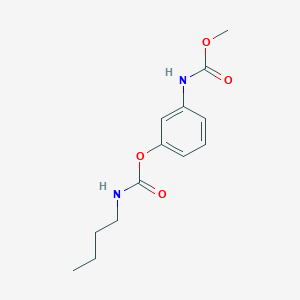
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) is a chemical compound that has been studied extensively in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is not fully understood. However, it is believed to inhibit the activity of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase by binding to their active sites. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) in lab experiments is that it is relatively easy to synthesize and purify. It also has various potential applications in the field of biochemistry and pharmacology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.
Orientations Futures
There are several future directions for the study of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)). One direction is to further investigate its potential as an inhibitor of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, and its potential as a treatment for Alzheimer's disease. Another direction is to investigate its anti-inflammatory effects in more detail, and its potential as a treatment for inflammatory diseases. Finally, more research is needed to fully understand its mechanism of action and its effects on the nervous system.
Méthodes De Synthèse
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is synthesized by reacting m-hydroxybenzaldehyde with methyl chloroformate, followed by the addition of butylamine and sodium hydroxide. The resulting compound is then purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various scientific research applications. It has been studied as a potential inhibitor of certain enzymes such as acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been studied as a potential anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
13684-36-1 |
|---|---|
Nom du produit |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester) |
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[3-(methoxycarbonylamino)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-8-14-12(16)19-11-7-5-6-10(9-11)15-13(17)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
JGNLKFYGXRGIMJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
SMILES canonique |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Autres numéros CAS |
13684-36-1 |
Synonymes |
N-[3-[(N-Butylcarbamoyl)oxy]phenyl]carbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



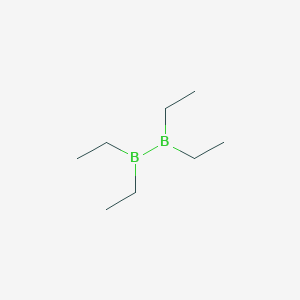



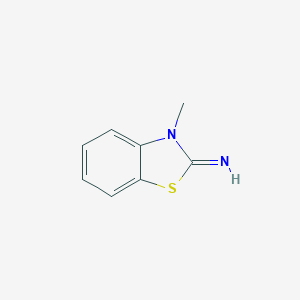
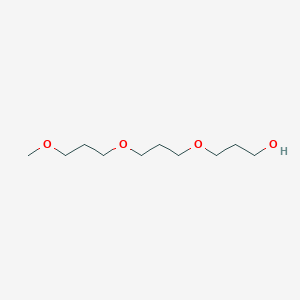
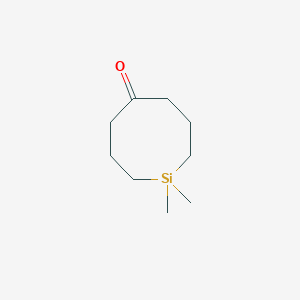
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
